[S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester
CAS No.: 92829-12-4
Cat. No.: VC21151649
Molecular Formula: C25H30N2O5
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92829-12-4 |
|---|---|
| Molecular Formula | C25H30N2O5 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C25H30N2O5/c1-17(26-24(30)32-25(2,3)4)22(28)27-15-20-13-9-8-12-19(20)14-21(27)23(29)31-16-18-10-6-5-7-11-18/h5-13,17,21H,14-16H2,1-4H3,(H,26,30)/t17-,21-/m0/s1 |
| Standard InChI Key | SPTDDNAKFOMLRS-UWJYYQICSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
| SMILES | CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
Based on the available data, [S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester possesses the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H30N2O5 |
| Molecular Weight | 438.52 g/mol |
| CAS Number | 92829-12-4 |
| Classification | Bioactive Small Molecule |
| Available Quantity | 10 mg (commercial) |
| Product Family | Bioactive Small Molecules |
These properties, documented in scientific catalogs, provide the fundamental chemical identity of the compound . The molecular formula indicates a complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms, while the molecular weight suggests a medium-sized organic molecule.
Structural Features
The compound features several key structural elements that contribute to its chemical behavior and potential biological activity:
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A tetrahydroisoquinoline ring system, which forms the core scaffold
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A tert-butyloxycarbonyl (Boc) group protecting an amino function
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A phenylmethyl (benzyl) ester group
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Multiple chiral centers with defined stereochemistry as indicated by the [S-(R*,R*)] prefix
The tetrahydroisoquinoline portion represents a partially saturated heterocyclic system containing a nitrogen atom, commonly found in many natural alkaloids and pharmaceutical compounds. The Boc-protected amino group and phenylmethyl ester functionalities provide potential sites for further chemical modification or metabolic transformation.
Stereochemistry and Conformation
Stereochemical Analysis
The compound's name includes the stereochemical descriptor [S-(R*,R*)], which conveys critical information about both absolute and relative stereochemistry at its chiral centers. This notation indicates:
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An S absolute configuration at one stereocenter
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R* configurations at two other stereocenters, with the asterisk (*) denoting relative rather than absolute stereochemistry
The precise stereochemistry is particularly significant for compounds in the isoquinoline family, as the three-dimensional arrangement of substituents can dramatically impact biological activity and molecular recognition. The stereochemical configuration likely influences how the molecule interacts with biological targets, potentially determining its efficacy and specificity.
Conformational Analysis
Tetrahydroisoquinoline compounds typically adopt preferred conformations due to the semi-rigid nature of their ring system. The conformation is influenced by the substituents at positions 1, 2, 3, and 4 of the isoquinoline ring. Based on similar compounds discussed in the literature related to isoquinoline alkaloid synthesis, the tetrahydroisoquinoline ring likely adopts a chair-like conformation with the substituents occupying specific equatorial or axial positions .
Synthesis Methods
Pictet-Spengler Approach
The Pictet-Spengler reaction represents a classic method for synthesizing isoquinolines and could potentially be modified for stereoselective synthesis of the target compound. According to research on similar compounds, this approach typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure . Stereochemical control can be achieved through:
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Use of chiral catalysts
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Employment of chiral auxiliaries
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Substrate-controlled asymmetric induction
Remarkable diastereoselectivity has been observed in some Pictet-Spengler reactions, facilitated by intramolecular hydrogen bonding in protonated imine intermediates .
Bischler-Napieralski Approach
The Bischler-Napieralski approach, followed by stereoselective reduction, provides another viable method for synthesizing stereochemically defined tetrahydroisoquinolines. This method involves:
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Cyclization of a β-arylethylamide in acidic medium to form a 3,4-dihydroisoquinoline or dihydroisoquinolinium salt
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Stereoselective reduction of the C=N double bond using chiral reducing agents or under controlled conditions
Research has demonstrated that low-temperature conditions (-78°C) can significantly improve diastereomeric ratios in such reductions, achieving selectivities of up to 94:6 .
Stereoselective Synthesis Considerations
The stereoselective synthesis of compounds similar to the target molecule has been extensively studied. Several approaches can provide high stereoselectivity:
Applications and Biological Activity
Research and Development Uses
The compound may serve multiple purposes in pharmaceutical research and development:
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As a building block for more complex molecular structures
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As an intermediate in the synthesis of natural products or analogs
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As a tool compound for studying biological systems
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As a reference standard for analytical purposes
The presence of both the Boc-protected amino group and phenylmethyl ester provides functional handles for further modification, potentially allowing the compound to serve as a versatile intermediate in various synthetic pathways.
| Compound Type | Core Structure | Key Substituents | Relationship to Target |
|---|---|---|---|
| Target compound | Tetrahydroisoquinoline | Boc-amino-oxopropyl at C-2, phenylmethyl ester at C-3 | Reference compound |
| Salsolidine derivatives | Tetrahydroisoquinoline | Methoxy groups, varying C-1 substituents | Simpler structural analogs |
| Tetrahydroisoquinoline-carboxylic acids | Tetrahydroisoquinoline | Carboxyl group at C-3 | Share partial structure |
| Boc-protected amino acids | Various | Boc-amino group, carboxyl function | Share protecting group strategy |
Research on related tetrahydroisoquinoline compounds has demonstrated that:
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The precise configuration at C-1 significantly influences biological activity
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Substitution patterns on the aromatic ring affect both physical properties and biological interactions
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N-substitution can dramatically alter the conformational preferences and activity profile
Analytical Considerations
For structure verification and quality control of [S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester, several analytical techniques would be applicable:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) with chiral stationary phases for stereochemical purity assessment
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Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
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X-ray crystallography for absolute configuration determination
The compound's stereochemistry could potentially be assessed using circular dichroism (CD) spectroscopy, a technique that has been successfully applied to related compounds for configurational assignment of carboxylic acid groups .
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